molecular formula C₅₆H₉₈O₃₅ B1147321 Heptakis(2,3-dimethyl)-beta-cyclodextrin CAS No. 123155-05-5

Heptakis(2,3-dimethyl)-beta-cyclodextrin

Cat. No.: B1147321
CAS No.: 123155-05-5
M. Wt: 1331.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptakis(2,3-dimethyl)-beta-cyclodextrin, also known as this compound, is a useful research compound. Its molecular formula is C₅₆H₉₈O₃₅ and its molecular weight is 1331.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Capillary Electrophoresis : It has been used as a resolving agent in capillary electrophoretic separation of enantiomers of neutral, acidic, basic, and zwitterionic analytes. Its unique structure allows for excellent enantioselectivities and the ability to reverse the migration order of enantiomers of neutral analytes as its concentration is increased (Cai, Nguyen, & Vigh, 1997).

  • Separation of Weak Base Enantiomers : This cyclodextrin derivative has been used in pure methanol background electrolytes for capillary electrophoretic separation of weak base enantiomers, demonstrating high separation selectivities and short separation times (Cai & Vigh, 1998).

  • Pertussis Toxin Production : Its addition to media stimulated cell growth and significantly enhanced the production of pertussis toxin by Bordetella pertussis (Imaizumi et al., 1983).

  • Synthesis of Hydrophilic and Amphiphilic Derivatives : It has been used as a starting material in the synthesis of various hydrophilic and amphiphilic beta-cyclodextrin derivatives (Kraus, Buděšínský, & Závada, 2001).

  • Flavor Compound Analysis : In enantioselective capillary gas chromatography, it has been utilized as a stationary phase of high enantioselectivity towards chiral esters, particularly in the analysis of flavor compounds from apple headspace extracts (Karl, Dietrich, & Mosandl, 1993).

  • Drug Enantiomeric Composition Assessment : It has been tested for its utility in assessing the enantiomeric purity of chiral protonated phenethylamines, such as selegiline, amphetamine, and norephedrine, through NMR spectroscopy (Thunhorst & Holzgrabe, 1998).

  • Antitumor Agent Complexation : It has shown effects on the aqueous solubility and stability of the antitumor agent chlorambucil, significantly increasing its stability and solubility (Green & Guillory, 1989).

Mechanism of Action

Heptakis(2,3-dimethyl)-beta-cyclodextrin has been used for the capillary electrophoretic separation of the enantiomers of neutral, acidic, basic, and zwitterionic analytes . It offers excellent enantioselectivities .

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is advised . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Heptakis(2,3-dimethyl)-beta-cyclodextrin has potential applications in the field of capillary electrophoresis . Further mechanisms of enantioselective recognition and separation of enantiomers with this compound could be investigated .

Properties

IUPAC Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O35/c1-64-36-29-22(15-57)78-50(43(36)71-8)86-30-23(16-58)80-52(45(73-10)37(30)65-2)88-32-25(18-60)82-54(47(75-12)39(32)67-4)90-34-27(20-62)84-56(49(77-14)41(34)69-6)91-35-28(21-63)83-55(48(76-13)42(35)70-7)89-33-26(19-61)81-53(46(74-11)40(33)68-5)87-31-24(17-59)79-51(85-29)44(72-9)38(31)66-3/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKASCZVTBITFFN-XIINBPJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(OC(C1OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO)CO)CO)CO)CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO)CO)CO)CO)CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747876
Record name PUBCHEM_71317196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123155-05-5
Record name PUBCHEM_71317196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.